molecular formula C11H16O B7846899 1-(m-Tolyl)butan-1-ol

1-(m-Tolyl)butan-1-ol

Cat. No. B7846899
M. Wt: 164.24 g/mol
InChI Key: RRFDOGZMJABFRE-UHFFFAOYSA-N
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Description

1-(m-Tolyl)butan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(m-Tolyl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(m-Tolyl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Solubility and Ion Transfer Energy : Namor, Contreras, and Sigstad (1983) studied the solubility of electrolytes in butan-1-ol, calculating the free energies of solution and transfer of ions from water to butan-1-ol. This research contributes to understanding the solubility properties and energetics of ion transfer in organic solvents (Namor, Contreras, & Sigstad, 1983).

  • Molecular Self-Assembling : Iwahashi et al. (2000) explored the self-associations of butan-1-ol and other alcohols in carbon tetrachloride solutions, using near-infrared spectroscopic measurements. Their findings are significant for understanding molecular interactions and self-assembly in solution (Iwahashi et al., 2000).

  • Phase Equilibria in Mixtures : Sharma et al. (1994) conducted a study on liquid-liquid equilibria for mixtures containing 2,3-butanediol, water, and butan-1-ol. Their research offers insights into the phase behavior of these mixtures, relevant for industrial applications like solvent and liquid fuel additives (Sharma et al., 1994).

  • Hydrogen Bonding Dynamics : Czarnecki et al. (2000) utilized two-dimensional near-infrared correlation spectroscopy to analyze temperature-induced changes in hydrogen bonding of butan-1-ol. This study enhances our understanding of hydrogen bonding dynamics in organic solvents (Czarnecki et al., 2000).

  • Ionic Liquid and Alcohol Interactions : Paduszyński et al. (2011) researched the phase diagrams of binary systems involving an ionic liquid and alcohols including butan-1-ol. Their work contributes to the knowledge of interactions between ionic liquids and organic compounds (Paduszyński et al., 2011).

  • Electrophilic Substitution in Organic Chemistry : Jackson and Naidoo (1973) investigated the cyclisation of methylindolylbutanols, including 4-(1-Methylindol-3-yl)butan-1-ol. This research is relevant to organic synthesis and pharmaceutical chemistry (Jackson & Naidoo, 1973).

  • Chiral Ionic Liquids Recognition : Blasius et al. (2021) studied the chiral recognition of butan-2-ol in a chiral ionic liquid, highlighting the role of achiral cations in chiral environments. This research is significant in the field of chiral chemistry and ionic liquids (Blasius et al., 2021).

  • Combustion Properties : Black et al. (2010) explored the combustion properties of butan-1-ol, providing valuable data for its use as a biofuel. This includes measurements of autoignition delay times and construction of a detailed chemical kinetic model (Black et al., 2010).

  • Mixing and Thermodynamic Properties : Tamura et al. (2000) examined the mixing scheme of aqueous butan-1-ol, providing insights into thermodynamic properties like excess chemical potential and enthalpy (Tamura et al., 2000).

  • Quantum Cluster Equilibrium Model : Matisz et al. (2011) applied the Quantum Cluster Equilibrium model to butan-1-ol to understand its liquid phase behavior, using density functional theory. This research is pivotal in the field of theoretical and computational chemistry (Matisz et al., 2011).

properties

IUPAC Name

1-(3-methylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8,11-12H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFDOGZMJABFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(m-Tolyl)butan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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